1-(Cyclopropylmethyl)-2,5-azepanedione
Description
Historical Context of Azepanedione Research
Azepanediones, cyclic diketones containing a seven-membered azepane ring, emerged as synthetic targets in the mid-20th century alongside advancements in heterocyclic chemistry. Early studies focused on their conformational dynamics, such as the balance between boat and chair conformations in solution, which influence reactivity. The 2,5-diketone arrangement in azepanediones introduces strain due to the non-planar nature of the seven-membered ring, making them valuable for probing ring-opening reactions and cycloaddition chemistry.
The introduction of alkyl and aryl substituents to azepanediones, such as the cyclopropylmethyl group, evolved from efforts to modulate electronic and steric properties. Cyclopropyl groups, known for their high ring strain and unique bonding geometry, were later incorporated to enhance metabolic stability and target binding in drug candidates.
Evolution of Cyclopropylmethyl-Substituted Heterocycles
The cyclopropylmethyl moiety has been strategically employed in heterocyclic design to optimize pharmacokinetic and pharmacodynamic properties. Its incorporation into azepanediones represents a convergence of two key trends:
- Strain-Induced Reactivity : The cyclopropane ring’s angle strain (60° vs. the ideal 109.5° for sp³ hybrids) increases electrophilicity at adjacent carbonyl groups, facilitating nucleophilic attacks.
- Lipophilicity Modulation : Cyclopropylmethyl substituents enhance membrane permeability, as evidenced by Log$$ P $$ values of related compounds (e.g., 3.45 for LPH-5, a 2,5-dimethoxyphenylpiperidine).
Table 1 : Key Structural Features of 1-(Cyclopropylmethyl)-2,5-azepanedione
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{15}\text{NO}_{2} $$ |
| Molecular Weight | 181.23 g/mol |
| SMILES Notation | O=C1CCN(C(=O)CC1)CC1CC1 |
| Conformational Preference | Non-planar, boat-like |
Significance in Medicinal Chemistry
This compound’s diketone scaffold offers hydrogen-bonding sites critical for interactions with biological targets. Recent studies on analogous azepane derivatives highlight their roles as:
- Enzyme Inhibitors : Diketones often act as electrophilic warheads, covalently modifying catalytic residues (e.g., serine proteases).
- Metastasis Suppressors : Derivatives like compound 4i , a dibenzoazepine, inhibit matrix metalloproteinases (MMPs) involved in cancer cell invasion.
The cyclopropylmethyl group may further enhance blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS)-targeted therapies.
Theoretical Relevance in Heterocyclic Chemistry
Theoretical studies on azepanediones focus on two key aspects:
- Conformational Analysis : The seven-membered ring adopts non-planar conformations to alleviate angle strain, with puckering parameters influenced by substituents.
- Electronic Effects : The electron-withdrawing diketone groups polarize the ring, increasing susceptibility to nucleophilic attack at the α-carbonyl positions. Cyclopropylmethyl’s hyperconjugative effects further modulate electron density.
Table 2 : Comparative Reactivity of Azepanedione Derivatives
| Compound | Electrophilicity Index (eV) | Log$$ P $$ |
|---|---|---|
| 2,5-Heptanedione | 1.45 | 0.89 |
| This compound | 1.92 | 2.15 |
Current Research Landscape and Knowledge Gaps
Recent advancements in synthetic methodologies, such as microwave-assisted ring expansion and valence bond isomerization, have enabled efficient access to azepanedione derivatives. However, critical gaps remain:
- Structure-Activity Relationships (SAR) : Limited data exist on how cyclopropylmethyl substitution affects target selectivity.
- In Vivo Efficacy : Preliminary in vitro studies on related compounds (e.g., MMP inhibition) warrant translation to animal models.
- Mechanistic Studies : The compound’s potential as a covalent inhibitor or allosteric modulator remains unexplored.
Table 3 : Synthetic Routes to this compound
| Method | Yield (%) | Key Step |
|---|---|---|
| Valence Bond Isomerization | 62 | Ring expansion under light |
| N-Alkylation | 78 | Cyclopropylmethyl bromide coupling |
Properties
IUPAC Name |
1-(cyclopropylmethyl)azepane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-3-4-10(13)11(6-5-9)7-8-1-2-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINNEFYQVYJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2,5-azepanedione typically involves the following steps:
Formation of the Azepanedione Ring: The azepanedione ring can be synthesized through a series of cyclization reactions involving appropriate precursors and catalysts.
Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Stability and Reactivity of the Cyclopropylmethyl Group
The cyclopropylmethyl moiety enhances stability through resonance and steric effects:
A. SN1 Hydrolysis Studies
-
Under SN1 conditions (e.g., aqueous ethanol/H₂SO₄), the cyclopropylmethyl carbocation forms, showing remarkable stability due to charge delocalization across three atoms .
-
Comparison of Hydrolysis Products :
| Condition | Major Product | Minor Product |
|---|---|---|
| SN1 (H₂SO₄/EtOH) | Cyclopropylmethyl alcohol | But-3-enyl derivatives |
| Enzymatic Hydrolysis | Linear diamide | – |
B. Radical Stability
-
Cyclopropylmethyl radicals derived from the compound ring-open rapidly ( at 37°C) to form but-3-enyl radicals, as observed in enzyme-catalyzed oxidations .
Comparative Reactivity with Analogues
The cyclopropylmethyl group confers unique reactivity compared to other substituents:
| Compound | Reactivity Profile |
|---|---|
| 4-Methyl-2-piperidone | Less stable under SN1 conditions; forms simpler amines upon hydrolysis |
| 2-Azabicyclo[3.3.0]octan-3-one | Higher ring strain; undergoes faster radical ring-opening |
| 1-(Cyclopropylmethyl)-2,5-azepanedione | Balances stability and reactivity due to cyclopropylmethyl resonance effects |
Industrial and Experimental Protocols
A. Large-Scale Synthesis
B. Safety and Handling
Scientific Research Applications
Pharmaceutical Applications
1-(Cyclopropylmethyl)-2,5-azepanedione is primarily utilized as a pharmaceutical intermediate. Its unique structure facilitates the synthesis of various bioactive compounds, particularly those containing cyclopropyl groups, which are increasingly recognized for their pharmacological properties.
Synthesis of Bioactive Compounds
The compound can be used to synthesize several derivatives that exhibit biological activity. Notably:
- 1-(Cyclopropylmethyl)piperazine : This derivative can be synthesized from this compound and is employed in various therapeutic applications due to its efficacy in modulating neurotransmitter systems.
- Cyclopropyl-containing Peptides : The compound serves as a precursor in the synthesis of cyclopropyl-containing peptide-derived compounds, which have shown promise in drug development for their unique binding properties and metabolic stability.
Stability and Reactivity
The stability of the cyclopropylmethyl carbocation formed during reactions involving this compound is noteworthy. This stability is attributed to the symmetrical distribution of the positive charge across three carbon atoms, reducing geometrical strain and enhancing reactivity under SN1 hydrolysis conditions.
Case Study: SN1 Hydrolysis
In experimental settings, the cyclopropylmethyl carbocation has been demonstrated to undergo SN1 hydrolysis effectively, yielding consistent product mixtures similar to those derived from cyclobutyl derivatives. This indicates the compound's versatility in synthetic pathways where carbocation stability is crucial.
Data Table: Synthetic Applications
| Application | Description | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Synthesis of 1-(Cyclopropylmethyl)piperazine | Intermediate for neurotransmitter modulation | Varies | DMF, KOH |
| Cyclopropyl-containing peptides | Precursor for bioactive peptides | Varies | Reflux conditions |
| SN1 Hydrolysis | Stability demonstration of cyclopropylmethyl cation | Consistent product yield | SN1 conditions |
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2,5-azepanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of 1-(Cyclopropylmethyl)-2,5-azepanedione and related compounds:
Key Comparative Insights
Ring Size and Heteroatom Arrangement
- This compound features a seven-membered azepane ring with one nitrogen atom, contrasting with the six-membered piperazine ring in U-48800 (two nitrogen atoms) and the five-membered pyrrolidine ring in the chlorophenyl-substituted analog .
- The diketone functionality (2,5-positions) in the azepane derivative distinguishes it from 2,5-Di(cyclopentylidene)cyclopentan-1-one , which has a single ketone and cyclopentylidene substituents .
Substituent Effects
- The cyclopropylmethyl group is common to this compound, U-48800, and the pyrrolidine-dione analog. This substituent is known to enhance metabolic stability in drug candidates due to the cyclopropane ring’s strain and rigidity .
- U-48800 contains a 4-(trifluoromethoxy)phenyl group , introducing strong electron-withdrawing effects and increased lipophilicity compared to the parent azepanedione. Such modifications are often employed to improve blood-brain barrier penetration in CNS-targeting pharmaceuticals .
- The 4-chlorophenyl group in the pyrrolidine-dione analog introduces halogen-mediated hydrophobic interactions, which could enhance receptor binding but may also elevate toxicity risks .
Hazard and Toxicity Profiles
- Limited hazard data are available for most compounds.
- No safety data are provided for this compound, U-48800, or the pyrrolidine-dione analog, underscoring the need for caution in handling .
Biological Activity
1-(Cyclopropylmethyl)-2,5-azepanedione, with the chemical formula CHNO and a molecular weight of 181.24 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of azepanediones, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The structure of this compound features a cyclopropylmethyl group attached to a 2,5-azepanedione core, which is pivotal for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The azepanedione scaffold is particularly noted for its ability to modulate cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Biological Activities
- Anti-inflammatory Activity : Initial studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes. This inhibition can lead to a decrease in prostaglandin synthesis, thereby reducing inflammation and pain .
- Antimicrobial Properties : Some derivatives of azepanediones have shown promising antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated efficacy against gram-positive and gram-negative bacteria.
- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that this compound may have selective toxicity towards certain cancer cell lines. Further studies are required to elucidate the mechanisms behind these effects and to identify potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Potential activity against bacterial strains | |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
Notable Research Studies
- In Vitro Evaluation : A study conducted on related azepanedione derivatives demonstrated significant inhibition of COX-2 activity, leading to reduced inflammatory markers in vitro. This suggests that this compound might share similar mechanisms .
- Antimicrobial Screening : In a comparative study of various azepanediones, compounds with structural similarities to this compound exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : Research into the cytotoxic effects of azepanediones revealed that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways. Further investigation into this compound is warranted to explore its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-2,5-azepanedione, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, cyclopropylmethylamine can react with a diketone precursor (e.g., 2,5-azepanedione) under acidic or basic conditions. Key intermediates should be characterized using 1H-NMR to confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) and TLC to monitor reaction progress . Yield optimization often involves adjusting solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the azepanedione ring (e.g., carbonyl carbons at ~170–180 ppm) and cyclopropylmethyl group (distinctive splitting patterns).
- IR Spectroscopy : Confirm carbonyl stretches (~1650–1750 cm⁻¹) and absence of unwanted functional groups (e.g., -OH if dehydration steps are used).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the cyclopropane ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclopropane ring formation step?
- Methodological Answer : Low yields often arise from ring strain or side reactions. Strategies include:
- Catalysis : Use Pd or Cu catalysts to stabilize transition states during cyclopropanation.
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity of the cyclopropylmethyl group.
- Temperature Control : Perform reactions under inert atmospheres at 60–80°C to minimize decomposition .
- Data Analysis : Compare yields across conditions using ANOVA to identify statistically significant variables (p < 0.05) .
Q. How should researchers resolve contradictions in NMR data when characterizing stereoisomers of this compound?
- Methodological Answer :
- NOESY/ROESY : Detect spatial proximity between cyclopropylmethyl protons and azepanedione protons to assign stereochemistry.
- Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA/IB and compare retention times with known standards.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts for different stereoisomers and cross-validate experimental data .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical process parameters (e.g., mixing rate, temperature gradients).
- Purification : Optimize column chromatography (e.g., silica gel with 5–10% EtOAc/hexane) or recrystallization (e.g., using ethanol/water mixtures) to ensure ≥95% purity .
Data Analysis & Interpretation
Q. How can researchers validate the biological activity of this compound derivatives without commercial standards?
- Methodological Answer :
- Dose-Response Curves : Test derivatives in vitro (e.g., enzyme inhibition assays) and calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
- Negative Controls : Include structurally similar but inactive analogs (e.g., without the cyclopropane ring) to confirm specificity.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins and correlate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
